3,4,5-triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
3,4,5-Triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a triethoxy-substituted benzamide and a 3-methylphenyl group.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-5-27-17-12-16(13-18(28-6-2)19(17)29-7-3)20(26)23-22-25-24-21(30-22)15-10-8-9-14(4)11-15/h8-13H,5-7H2,1-4H3,(H,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVLDXMVIMXJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thioamide under acidic conditions.
Attachment of the Benzamide Core: The synthesized thiadiazole ring is then coupled with a benzamide derivative through a condensation reaction, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of Ethoxy Groups: The final step involves the ethoxylation of the benzamide core, which can be achieved by reacting the intermediate with ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The ethoxy groups in the benzamide core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the ethoxy groups.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C22H25N3O4S
- Molecular Weight : 427.52 g/mol
- Functional Groups : Ethoxy groups (-OEt), thiadiazole ring, benzamide structure.
Chemistry
- Building Block : This compound serves as an important building block for synthesizing more complex organic molecules due to its reactive functional groups.
- Reagent in Organic Reactions : It can be utilized in various organic reactions to generate new compounds.
Biology
- Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial activity against various pathogens. Its structure allows for interactions that may inhibit bacterial growth.
- Anticancer Activity : Studies have explored its effects on cancer cell lines, suggesting that it may induce apoptosis (programmed cell death) in cancer cells through modulation of cellular pathways.
Medicine
- Therapeutic Applications : The compound is being investigated for its potential use in developing new drugs targeting specific biological pathways involved in diseases such as cancer and infections.
- Mechanism of Action : It may exert its effects by binding to enzymes critical for DNA replication or protein synthesis, thus disrupting cellular functions.
Industry
- Advanced Materials Development : The compound can be used in the development of advanced materials and specialty chemicals due to its unique properties.
Antimicrobial Activity Study
In a recent study published in the International Journal of Pharmaceutical Sciences, researchers synthesized several derivatives of thiadiazole compounds similar to 3,4,5-triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide. They evaluated their antimicrobial activity using agar-well diffusion methods. Some derivatives demonstrated significant inhibition against both bacterial and fungal strains, indicating the potential utility of these compounds in medical applications .
Anticancer Mechanism Exploration
A study published in Molecular Pharmacology examined the anticancer properties of thiadiazole derivatives. The findings suggested that these compounds could induce apoptosis in cancer cells by activating caspase pathways. This research highlights the therapeutic potential of compounds like this compound in oncology .
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes, such as DNA replication or protein synthesis.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Effects on the Benzamide Moiety
The triethoxy substitution on the benzamide distinguishes this compound from simpler analogues. For example:
- Methoxy-substituted analogues : Compounds like 2-methoxy-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide () exhibit reduced steric bulk compared to the triethoxy derivative, which may enhance membrane permeability but reduce solubility .
- Nitro-substituted analogues : 3,4,5-Triethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide () replaces the methyl group with a nitro substituent, introducing strong electron-withdrawing effects that could alter electronic interactions with biological targets .
Table 1: Substituent Impact on Benzamide Derivatives
Thiadiazole Ring Modifications
The 3-methylphenyl group on the thiadiazole ring contrasts with halogenated or heteroaromatic substituents in other derivatives:
- Halogenated analogues : Bromo-substituted compounds, such as 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (), demonstrate enhanced bioactivity (e.g., 100% protection in mortality assays), likely due to halogen-mediated hydrophobic interactions .
Table 2: Thiadiazole Substituent Comparisons
Biological Activity
3,4,5-Triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₂₁N₃O₄S, with a molecular weight of 351.42 g/mol. The structure features a benzamide backbone substituted with a thiadiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₃O₄S |
| Molecular Weight | 351.42 g/mol |
| IUPAC Name | This compound |
| InChIKey | COYVXKSOAQHVGN-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC₅₀ values reported in the range of 0.28 to 10 μg/mL for related thiadiazole derivatives indicate promising anticancer activity.
- HeLa (Cervical Cancer) : Compounds with similar structures exhibited IC₅₀ values as low as 29 μM against HeLa cells .
The mechanism of action may involve the inhibition of key enzymes associated with cancer cell proliferation. For example, some derivatives have been shown to inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis .
Antimicrobial Activity
In addition to anticancer properties, the compound's structure suggests potential antimicrobial activity. Thiadiazole derivatives have been reported to exhibit inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The specific mechanisms may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their biological activities. The results indicated that compounds with a thiadiazole ring showed significant antiproliferative activity against multiple cancer cell lines .
- Mechanism Studies : Computational studies involving molecular docking have suggested that these compounds interact with specific biological targets at the molecular level. For instance, binding interactions with tubulin were observed in some derivatives .
- Comparative Analysis : A comparative analysis of various benzamide derivatives demonstrated that those containing thiadiazole exhibited enhanced potency against RET kinase activity in cancer therapy settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
